
1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学研究应用
1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses.
作用机制
The mechanism of action of 1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is not fully understood. However, it has been proposed that it works by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. Additionally, it has been shown to have low toxicity in vivo.
实验室实验的优点和局限性
One of the advantages of using 1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against various targets involved in cell growth, inflammation, and viral replication. Additionally, it has been shown to have low toxicity in vivo. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
未来方向
There are several future directions for research on 1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. One direction is to further investigate its mechanism of action, particularly with regard to its activity against various targets involved in cell growth, inflammation, and viral replication. Another direction is to investigate its potential as a therapeutic agent for various diseases, particularly cancer and viral infections. Additionally, further research is needed to optimize its solubility in aqueous solutions for use in various assays.
合成方法
1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane can be synthesized using various methods. One of the most common methods involves the reaction of 6-chloronicotinic acid with thionyl chloride to form chloronicotinoyl chloride, which is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to form the desired compound. Other methods involve the use of different starting materials and reagents.
属性
IUPAC Name |
(6-chloropyridin-2-yl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-17-14(19-22-10)12-7-3-2-4-9-20(12)15(21)11-6-5-8-13(16)18-11/h5-6,8,12H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFZMWJMQAFFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCCN2C(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-2-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)
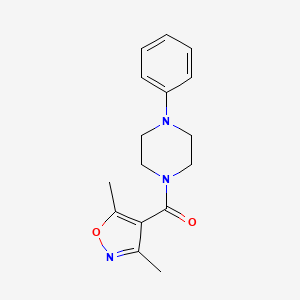
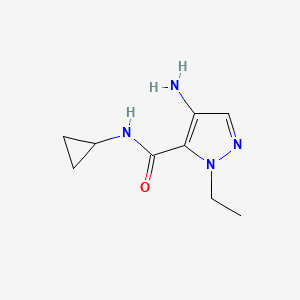
![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)
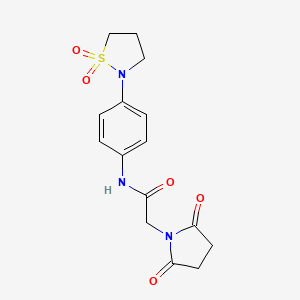
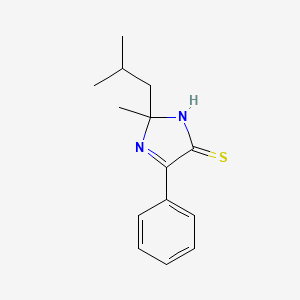
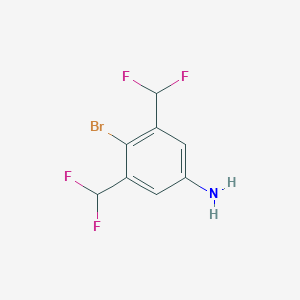

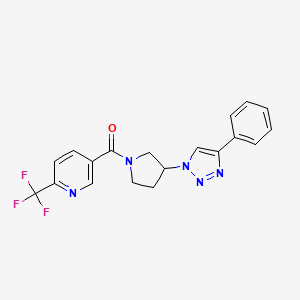
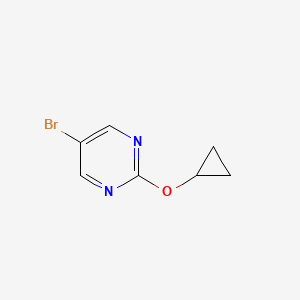


![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)
![2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone](/img/structure/B2987201.png)